molecular formula C16H20N2O B2935143 N-(1-Benzylpiperidin-3-yl)but-2-ynamide CAS No. 2411235-92-0

N-(1-Benzylpiperidin-3-yl)but-2-ynamide

Cat. No.: B2935143
CAS No.: 2411235-92-0
M. Wt: 256.349
InChI Key: JSDNOXFLAMFOEP-UHFFFAOYSA-N
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Description

N-(1-Benzylpiperidin-3-yl)but-2-ynamide is a chemical compound that belongs to the class of ynamides Ynamides are characterized by the presence of a carbon-carbon triple bond adjacent to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzylpiperidin-3-yl)but-2-ynamide typically involves the reaction of 1-benzylpiperidine with but-2-ynoic acid or its derivatives. The reaction is often catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)3), under mild conditions. The process involves nucleophilic addition facilitated by the nitrogen lone pair from the alkynyl group of the ynamides to the unsubstituted side of the bicyclo[1.1.0]butanes, followed by annulation of the resulting enolate with the keteniminium species .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzylpiperidin-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ynamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-Benzylpiperidin-3-yl)but-2-ynamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-Benzylpiperidin-3-yl)but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a nucleophile, participating in various chemical reactions. The nitrogen lone pair from the alkynyl group plays a crucial role in facilitating nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzylpiperidin-3-yl)but-2-ynamide is unique due to the presence of the ynamide group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for the synthesis of complex molecular structures and for exploring new chemical reactions.

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-7-16(19)17-15-10-6-11-18(13-15)12-14-8-4-3-5-9-14/h3-5,8-9,15H,6,10-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDNOXFLAMFOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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